molecular formula C17H13ClN6OS2 B2586678 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 898469-43-7

2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2586678
CAS No.: 898469-43-7
M. Wt: 416.9
InChI Key: WDTFQSOLUUYTBZ-UHFFFAOYSA-N
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Description

This compound is a triazole-thioacetamide derivative featuring a 4-chlorophenyl group, a pyrrole substituent, and a 1,3-thiazol-2-yl acetamide moiety. Its synthesis typically involves multi-step reactions, including 1,3-dipolar cycloaddition for triazole ring formation and subsequent thioether linkage formation. Structural characterization employs techniques such as ¹H-NMR, LC-MS, and IR spectroscopy, with key absorption bands at ~1678 cm⁻¹ (C=O stretch) and ~785 cm⁻¹ (C–Cl vibration) .

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN6OS2/c18-13-5-3-12(4-6-13)15-21-22-17(24(15)23-8-1-2-9-23)27-11-14(25)20-16-19-7-10-26-16/h1-10H,11H2,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTFQSOLUUYTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 1,2,4-triazole core differs from the 1,2,3-triazole in compound 6m, affecting ring planarity and dipole interactions .
  • Substitution at the triazole 3-position (sulfanyl group) enhances nucleophilic reactivity compared to oxygen-based substituents (e.g., naphthalenyloxy in 6m) .
  • The N-(1,3-thiazol-2-yl)acetamide group is conserved in the target compound and 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, suggesting shared hydrogen-bonding motifs (N–H⋯N interactions) .

Spectroscopic and Crystallographic Analysis

Table 2: Spectroscopic and Structural Data

Compound Name IR Peaks (cm⁻¹) HRMS [M+H]+ Crystallographic Features Reference
Target Compound 1678 (C=O), 785 (C–Cl) Not reported Likely twisted conformation (predicted from analogs)
6m 1678 (C=O), 1136 (C–O) 393.1112 Not reported
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 1685 (C=O), 750 (C–Cl) Not reported Dihedral angle: 61.8° (phenyl vs. thiazole); N–H⋯N dimerization

Key Observations :

  • The target compound’s C=O stretch (~1678 cm⁻¹) aligns with acetamide derivatives, while C–Cl vibrations vary slightly based on substituent positions .
  • Crystallographic data for analogs reveal twisted conformations between aromatic rings (e.g., 61.8° in 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide), likely influencing solubility and binding .

Key Observations :

  • The target compound’s pyrrole and thiazole groups may enhance binding to hydrophobic enzyme pockets, similar to penicillin analogs .
  • ADME analysis suggests moderate lipophilicity (logP ~3.5), favoring blood-brain barrier penetration compared to dichlorophenyl analogs .

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